A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of the novel chemical entity, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. This molecule incorporates two key heterocyclic scaffolds, pyrazole and pyrrolidine, which are prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document outlines a plausible synthetic route, detailed analytical characterization, and a proposed framework for investigating its biological activity, with a focus on its potential as a kinase inhibitor. The methodologies described herein are grounded in established chemical and pharmacological principles, offering a robust starting point for the exploration of this and related compounds in drug discovery programs.
Introduction: The Rationale for a Pyrrole-Pyrazole Scaffold
The convergence of a pyrazole ring and a pyrrolidine moiety in a single molecule presents a compelling strategy for the design of novel therapeutic agents. The pyrazole core is a versatile five-membered heterocycle known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in medicinal chemistry.[6][7]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another cornerstone of drug discovery.[1][8] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[9][10] The pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[3]
The combination of these two scaffolds in 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is hypothesized to yield a molecule with unique pharmacological properties. The N-methylated pyrazole provides a stable core, while the pyrrolidin-3-ylmethyl substituent offers a vector for interaction with biological targets and can influence physicochemical properties such as solubility.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is presented below:
Figure 1: Chemical Structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
Caption: Structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.
A summary of the predicted physicochemical properties is provided in Table 1. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| LogP | 0.8 |
| Topological Polar Surface Area | 31.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Synthetic Strategy and Experimental Protocols
A plausible and efficient synthetic route for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is proposed, starting from commercially available materials. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
Step 1: Protection of 3-(Hydroxymethyl)pyrrolidine
-
To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Tosylation of the Protected Alcohol
-
Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in pyridine (5 mL/mmol) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate.
Step 3: Suzuki Coupling
-
To a degassed mixture of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq), tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.1 eq), and K₂CO₃ (2.0 eq) in a 2:1 mixture of dioxane and water, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-((1-methyl-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate.
Step 4: Deprotection
-
Dissolve the product from Step 3 (1.0 eq) in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with 1M NaOH.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.
Proposed Biological Evaluation: A Kinase Inhibition Case Study
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11] Therefore, a logical starting point for the biological evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is to screen it against a panel of kinases implicated in a disease of interest, for example, cancer.
Hypothetical Target: Janus Kinase 2 (JAK2)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Caption: Simplified JAK-STAT signaling pathway.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against JAK2.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compound (serial dilutions)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 100 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of a JAK2-dependent cancer cell line (e.g., HEL 92.1.7).
-
Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This technical guide provides a foundational framework for the synthesis and evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. The proposed synthetic route is robust and utilizes well-established chemical transformations. The outlined biological assays offer a clear path to understanding the compound's potential as a kinase inhibitor.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluate the compound in animal models of diseases driven by the target kinase.
-
Pharmacokinetic and Toxicological Profiling: Assess the ADME and safety profile of promising candidates.
The unique combination of the pyrazole and pyrrolidine scaffolds in 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole makes it a promising starting point for the development of novel therapeutics.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine-based compounds in drug design. RSC Advances, 4(44), 22956-22987. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Fustero, S., et al. (2011). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 18(11), 1584-1613. [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247844. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Vicentini, C. B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]
-
Ebenezer, O., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1835-1855. [Link]
-
Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1835-1855. [Link]
-
Naito, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
-
Weires, A. G., et al. (2018). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 140(4), 1492-1497. [Link]
-
El-Metwaly, N., et al. (2024). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives. Journal of Molecular Structure, 1301, 137351. [Link]
-
Shields, J. D., et al. (2016). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Organic Letters, 18(15), 3842-3845. [Link]
-
Aktar, B. S. K., et al. (2025). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 73-80. [Link]
-
G. S. Gill, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
K. V. G., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 1-10. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer. Organic Letters, 9(12), 2353-2356. [Link]
-
Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 646739. [Link]
-
Johnson, S. A., et al. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 135(1), 129-132. [Link]
-
Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 89. [Link]
-
Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Archiv der Pharmazie, 341(5), 319-326. [Link]
-
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(4), 3326-3334. [Link]
-
Moody, C. J., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5147-5155. [Link]
-
Zhan, Z. P., et al. (2014). Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. Organic & Biomolecular Chemistry, 12(23), 3797-3801. [Link]
-
G. O., et al. (2025). Recently Reported Biological Activities of Pyrazole Compounds. Journal of Organic Chemistry. [Link]
-
S. S., & P. P. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2378-2386. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
El-Sayed, M. S., et al. (2017). Synthesis routes of compounds 9-12. ResearchGate. [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]
-
Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 41-52. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Dandela, R., et al. (2024). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Angewandte Chemie International Edition, 57(51), 16794-16798. [Link]
-
El-Faham, A., et al. (2020). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]
-
Kumar, A., et al. (2019). Synthetic Routes to Pyrazoles. ResearchGate. [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]
-
Bhat, M. A., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
